molecular formula C7H6N2O3 B13816456 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI)

1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI)

Cat. No.: B13816456
M. Wt: 166.13 g/mol
InChI Key: OXKLNBJFXDMYLQ-SOFGYWHQSA-N
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Description

1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) is a heterocyclic compound that features a pyridine ring with an oxime functional group This compound is of significant interest in organic chemistry due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxime group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) involves its interaction with various molecular targets. The oxime group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

  • Pyridine-2-carboxaldehyde oxime
  • 2-Pyridinecarboxaldehyde oxime
  • Pyridine-2-carboxaldehyde

Comparison: 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various synthetic and research applications.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

(2E)-2-hydroxyimino-2-(2-oxopyridin-1-yl)acetaldehyde

InChI

InChI=1S/C7H6N2O3/c10-5-6(8-12)9-4-2-1-3-7(9)11/h1-5,12H/b8-6+

InChI Key

OXKLNBJFXDMYLQ-SOFGYWHQSA-N

Isomeric SMILES

C1=CC(=O)N(C=C1)/C(=N/O)/C=O

Canonical SMILES

C1=CC(=O)N(C=C1)C(=NO)C=O

Origin of Product

United States

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